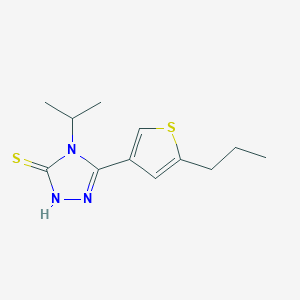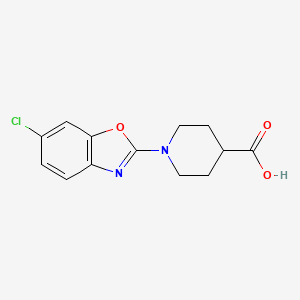
N-(3-methoxyphenyl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-methoxyphenyl)pyrrolidin-3-amine” is a compound used for proteomics research . It has a molecular formula of C11H16N2O and a molecular weight of 192.26 .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “this compound”, can be achieved through various methods. One approach involves the N-heterocyclization of primary amines with diols . Another method involves the Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis
The chemical reactions involving “this compound” are diverse. For instance, the use of chiral t-Bu-pmrox and 3,5-difluoro-pyrox ligands can result in the formation of divinylated products with high chemo-, regio-, and enantioselectivity .Physical And Chemical Properties Analysis
“this compound” has a molecular formula of C11H16N2O and a molecular weight of 192.26 . Further physical and chemical properties are not explicitly mentioned in the available resources.Scientific Research Applications
Enantioselective Synthesis and Catalysis
- The Michael reaction of chiral 3-substituted secondary enaminoesters with 2-substituted nitroethylenes leads to products with good to excellent diastereoselectivity, facilitating the synthesis of pyrrolidines and pyrrolines. This process is pivotal in the enantioselective synthesis of complex molecules, including ethyl (2R,3S,4S)-2,4-dimethylpyrrolidine-3-carboxylate and ethyl (2R,3R,4S)-2-(4-methoxyphenyl)-4-(3,4-(methylenedioxy)phenyl)pyrrolidine-3-carboxylate (Revial et al., 2000).
Pyrrolidine Derivatives and Their Applications
- Pyrrolidine derivatives, including those based on N-(3-methoxyphenyl)pyrrolidin-3-amine, have been synthesized for potential applications as alpha-glucosidase inhibitors. These compounds showcase a multifaceted approach for creating highly functionalized pyrrolidine rings, which could lead to new therapeutic agents (Muhamad Zulfaqar Bacho et al., 2020).
Chiral Molecular Conformation and Kinetic Resolution
- N-(2-methoxy-1-naphthoyl)pyrrolidine has been utilized in spontaneous crystallization to afford chiral crystals. These chiral crystals facilitate the kinetic resolution of racemic amines, demonstrating the compound's utility in stereochemical manipulations and the synthesis of chiral substances (M. Sakamoto et al., 2011).
Fluorescence and Drug Delivery Applications
- Fluorescent N-(2 and 3-methoxyphenyl) thieno [3, 2-b] pyridin-7-amines, which could be synthesized via methods involving this compound, have been studied for their growth inhibitory effects in tumor cell lines. Encapsulation in nanoliposomes indicates potential applications in drug delivery, highlighting the compound's relevance in developing new antitumor agents (E. M. Castanheira, 2015).
Advanced Material Synthesis
- The synthesis of 3-substituted pyrrolidines from activated alkenes demonstrates the compound's utility in creating advanced materials. These methods enable the preparation of derivatives with potential applications in medicinal chemistry and agrochemicals (A. Kurkin et al., 2007).
Future Directions
Mechanism of Action
Target of Action
N-(3-methoxyphenyl)pyrrolidin-3-amine is a compound that is used in proteomics research Pyrrolidine derivatives have been reported to be used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring, a key component of this compound, contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This allows for efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
Pyrrolidine derivatives have been reported to have target selectivity characterized by the pyrrolidine ring .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common practice in medicinal chemistry, as they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that the design of new pyrrolidine compounds with different biological profiles can be guided by the best approach in the action environment .
Biochemical Analysis
Biochemical Properties
N-(3-methoxyphenyl)pyrrolidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with gamma-aminobutyric acid aminotransferase, influencing its activity . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the enzyme’s conformation and activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, it can modulate gamma-aminobutyric acid signaling pathways, leading to changes in neurotransmitter release and synaptic plasticity . Additionally, it can affect the expression of genes involved in neurotransmitter synthesis and degradation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to gamma-aminobutyric acid aminotransferase, inhibiting its activity and leading to an increase in gamma-aminobutyric acid levels in the brain . This inhibition is primarily due to the formation of a stable enzyme-inhibitor complex, which prevents the enzyme from catalyzing its substrate.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in neurotransmitter levels and receptor sensitivity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cognitive function and reduce anxiety-like behaviors. At high doses, it can cause toxic effects, including neurotoxicity and behavioral changes . Threshold effects have been observed, where a certain dosage is required to achieve a significant biological effect.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as gamma-aminobutyric acid aminotransferase and monoamine oxidase, affecting the levels of neurotransmitters like gamma-aminobutyric acid and dopamine . These interactions can lead to changes in metabolic flux and metabolite levels, influencing overall brain function and behavior.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific tissues . These interactions can affect the compound’s localization and its biological activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with enzymes and other biomolecules, influencing its overall biological effects.
properties
IUPAC Name |
N-(3-methoxyphenyl)pyrrolidin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-14-11-4-2-3-9(7-11)13-10-5-6-12-8-10/h2-4,7,10,12-13H,5-6,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDUJBANMNTWGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2CCNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344411.png)
![5-[1-(2,4-difluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344412.png)
![5-[1-(4-bromophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344413.png)
![5-[1-(2,5-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344414.png)

![N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine](/img/structure/B1344422.png)

![1-[5-(Aminosulfonyl)-1,3-benzoxazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B1344424.png)

![[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]acetic acid](/img/structure/B1344427.png)
![5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1344429.png)
![2-[(5-{[(4-iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1344430.png)
![2-[(5-{[(4-bromophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1344432.png)